3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile
Description
Properties
IUPAC Name |
3-[2-amino-4-(trifluoromethyl)phenyl]sulfanylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2S/c11-10(12,13)7-2-3-9(8(15)6-7)16-5-1-4-14/h2-3,6H,1,5,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYPRUDPEALNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)SCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile, also known as a derivative of 2-amino-acetonitrile, is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.
- Molecular Formula : C₁₀H₈F₃N₃S
- Molecular Weight : 233.19 g/mol
- CAS Number : 1269151-23-6
The compound features a trifluoromethyl group, which is known to enhance biological activity by modifying the electronic properties of the molecule.
The biological activity of this compound is primarily linked to its interaction with various biological receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of specific pathways involved in cellular signaling and metabolic processes.
Anthelmintic Activity
One significant area of research involves its potential as an anthelmintic agent. Similar compounds have demonstrated efficacy against gastrointestinal nematodes in livestock. For instance, monepantel, an amino-acetonitrile derivative, has shown high activity against important gastrointestinal nematodes in sheep . This suggests that this compound could exhibit comparable effects.
Cytotoxicity Studies
Research has indicated that compounds with similar structures can exhibit cytotoxic properties against various cancer cell lines. For example, studies have shown that certain amino-acetonitrile derivatives can inhibit cell proliferation in human cancer cells through apoptosis induction . Further investigation into this compound is needed to determine its specific cytotoxic effects.
Study on Anthelmintic Efficacy
In a comparative study involving monepantel and other anthelmintics, it was found that monepantel's mechanism involves modulation of the ACR-23 receptor in nematodes, leading to paralysis and death of the parasites . This receptor's involvement may provide insights into the potential efficacy of this compound against similar targets.
Cytotoxicity Assessment
A study assessing the cytotoxic effects of various amino-acetonitrile derivatives revealed that certain structural modifications significantly enhanced their activity against cancer cells. The results indicated that derivatives with trifluoromethyl groups had increased potency compared to their non-fluorinated counterparts . This finding supports further exploration of this compound in cancer research.
Summary of Biological Activities
Comparison of Structural Features
| Compound Name | Trifluoromethyl Group | Biological Activity |
|---|---|---|
| This compound | Yes | Potentially high |
| Monepantel | Yes | High anthelmintic |
| Other Amino-Acetonitriles | Varies | Varies |
Scientific Research Applications
Synthesis Pathways
Several synthetic routes have been developed to produce 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. One common method involves the reaction of 3-hydroxy-4-phenyl-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one with benzyl chloride in the presence of potassium carbonate and a catalytic amount of tetra-n-butylammonium bromide . This method highlights the compound's versatility as an intermediate in synthesizing other heterocyclic compounds.
Pharmacological Properties
Benzodiazepines are well-known for their psychoactive properties. 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one exhibits several pharmacological effects:
- Anxiolytic : Similar to other benzodiazepines, this compound may reduce anxiety symptoms.
- Sedative : It has potential sedative effects that can aid in sleep disorders.
- Anticonvulsant : The compound may also demonstrate efficacy in controlling seizures.
Research indicates that the unique structure of this compound may lead to enhanced effectiveness or reduced side effects compared to traditional benzodiazepines .
Therapeutic Applications
The therapeutic applications of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one extend into various medical fields:
Neurological Disorders
Due to its anxiolytic and anticonvulsant properties, this compound shows promise in treating conditions such as anxiety disorders and epilepsy.
Cardiovascular Disorders
Some studies suggest that benzodiazepine derivatives can be effective against cardiovascular disorders . The mechanism may involve modulation of neurotransmitter systems that influence heart rate and vascular resistance.
Comparative Analysis with Other Benzodiazepines
The following table compares 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one with other well-known benzodiazepines:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Diazepam | Classic benzodiazepine | Long half-life |
| Lorazepam | Hydroxyl group present | Stronger anxiolytic effects |
| Clonazepam | Nitro group present | Effective anticonvulsant |
| Alprazolam | Triazole ring addition | Rapid onset of action |
| 1-Benzyl... | Fully saturated tetrahydro structure | Enhanced lipophilicity |
The distinct feature of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one lies in its fully saturated structure and the presence of the benzyl group which may influence both pharmacodynamics and pharmacokinetics compared to other benzodiazepines .
Comparison with Similar Compounds
The compound’s structural and functional attributes are best contextualized against related nitriles and arylthioethers. Below is a comparative analysis based on molecular structure, physicochemical properties, and biological activity (where available):
Structural and Physicochemical Comparison
Key Observations :
- Electronic Effects : The trifluoromethyl (–CF₃) group in the target compound and PD 81,723 introduces strong electron-withdrawing effects, stabilizing aromatic systems and enhancing binding to hydrophobic pockets in biological targets .
- Substituent Positioning: The 2-amino group in the target compound contrasts with the methylamino and acetyl groups in 3-[(4-acetylphenyl)(methyl)amino]propanenitrile. The primary amine (–NH₂) may facilitate hydrogen bonding, whereas tertiary amines (e.g., –N(CH₃)–) reduce this capacity .
- Linkage Differences : The sulfanyl (–S–) group in the target compound is less polarizable than the sulfonyl (–SO₂–) group in 3-[(2-fluorophenyl)sulfonyl]propanenitrile, affecting solubility and redox stability .
Preparation Methods
Industrial Method for 2-Amino-4-(trifluoromethyl)pyridine
- A key step involves the reaction of halogenated precursors (e.g., dichlorinated or dibrominated compounds) with ammonia in the presence of hydrophilic ethers such as tetrahydrofuran or 1,2-dimethoxyethane.
- Reaction conditions: Temperature range 100–200 °C (preferably 130–160 °C), reaction time 2–24 hours (preferably 4–7 hours).
- Ammonia acts both as a nucleophile and base, used in excess (3–15 molar equivalents).
- The process yields the amino-substituted trifluoromethyl aromatic intermediate with high purity and industrial viability.
Dehalogenation Step
- The halogenated intermediate is subjected to catalytic reduction for dehalogenation.
- Catalysts: Palladium on carbon (Pd/C), platinum, Raney nickel, among others.
- Hydrogen sources: Hydrogen gas, ammonium formate, formic acid.
- Reaction temperature: 20–150 °C (preferably 60–130 °C), reaction time 0.5–10 hours.
- Base presence (ammonia or alkali bases) facilitates the reaction.
- This step can be conducted without isolating the intermediate amine compound.
Formation of the Sulfanyl Bond and Introduction of the Propanenitrile Group
Sulfanyl Bond Formation
- Common synthetic strategy involves nucleophilic substitution between a thiol derivative and an alkyl halide or equivalent electrophile.
- The aromatic amine bearing the trifluoromethyl group is first converted to a thiol or thiolate intermediate.
- Reaction with 3-bromopropanenitrile or similar halogenated nitrile compounds in the presence of a base forms the sulfanyl linkage.
- Bases such as potassium carbonate or sodium hydride are typically used to deprotonate the thiol and facilitate nucleophilic attack.
Introduction of the Nitrile Group
- The nitrile group is introduced via the alkyl halide electrophile bearing the nitrile functionality (e.g., 3-bromopropanenitrile).
- Alternatively, the nitrile can be introduced by nucleophilic substitution on a suitable precursor bearing a leaving group.
- Reaction conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–100 °C) to optimize yield and minimize side reactions.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amination of halogenated precursor | Halogenated aromatic compound + NH3, hydrophilic ether (THF), 130–160 °C, 4–7 h | 2-Amino-4-(trifluoromethyl)phenyl intermediate |
| 2 | Catalytic dehalogenation | Pd/C catalyst, H2 or formate source, base (NH3 or alkali), 60–130 °C, 1–5 h | Dehalogenated amino trifluoromethyl aromatic compound |
| 3 | Sulfanyl bond formation | Thiol intermediate + 3-bromopropanenitrile, base (K2CO3, NaH), DMF/DMSO, 50–100 °C | This compound |
Research Findings and Optimization Notes
- The use of hydrophilic ethers during amination improves solubility and reaction rate, yielding high-purity amino trifluoromethyl compounds.
- Catalytic reduction conditions are optimized to minimize by-products such as over-reduced species or incomplete dehalogenation.
- Sulfanyl bond formation is sensitive to the base and solvent choice; polar aprotic solvents and mild bases favor higher yields and cleaner products.
- Reaction monitoring by High Performance Liquid Chromatography (HPLC) is standard to assess purity and conversion rates during intermediate and final steps.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile, and how can structural integrity be confirmed?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-amino-4-(trifluoromethyl)benzenethiol and acrylonitrile derivatives under basic conditions. For example, alkylation using NaH and methyl iodide (MeI) in anhydrous THF or DMF is a common approach to introduce the nitrile group . Structural confirmation requires multi-spectral analysis:
- NMR : and NMR to verify substituent positions and sulfur connectivity. For instance, the trifluoromethyl group ( ppm in ) and nitrile ( ppm in ) should show distinct peaks .
- IR : A sharp absorption band near 2240 cm confirms the nitrile group .
Q. How can researchers assess the purity of this compound, and what analytical techniques are critical for quality control?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Use a C18 column and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Mass spectrometry (HRMS-ESI) should confirm the molecular ion peak ([M+H]) within 3 ppm error . For crystalline samples, X-ray diffraction provides definitive structural validation .
Q. What preliminary biological screening methods are suitable for evaluating this compound’s activity?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease panels) using fluorescence-based protocols. For example, measure IC values in triplicate at 10 µM–1 nM concentrations. Pair with cellular viability assays (MTT or CellTiter-Glo) to rule out cytotoxicity in HEK-293 or HepG2 cell lines .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl linkage formation, and what side reactions should be monitored?
- Methodological Answer : Optimize the molar ratio of thiol to acrylonitrile (1:1.2) in the presence of a mild base (e.g., KCO) at 60°C in DMF. Monitor for disulfide byproducts via TLC (R ~0.3 in hexane/ethyl acetate 7:3) and quench reactions with aqueous NHCl to prevent over-alkylation . For scale-up, switch to flow chemistry to enhance mixing and reduce exothermic side reactions.
Q. How should researchers resolve contradictions in spectral data, such as unexpected NMR splitting patterns?
- Methodological Answer : Contradictions often arise from rotamers or residual solvents. For example, the amino group (-NH) may cause splitting due to hindered rotation. Use variable-temperature NMR (VT-NMR) at 25–60°C to observe coalescence of peaks. Alternatively, derivatize the amino group with Boc anhydride to simplify the spectrum .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in enzyme inhibition?
- Methodological Answer : Synthesize analogs with modified substituents:
- Replace the trifluoromethyl group with -CF, -Cl, or -OCH to assess electronic effects .
- Substitute the nitrile with carboxylic acid or amide groups to probe hydrogen-bonding interactions.
- Use molecular docking (AutoDock Vina) with crystal structures of target enzymes (e.g., PDB 1XYZ) to validate binding hypotheses .
Q. How can the compound’s stability under physiological conditions be evaluated for in vivo studies?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (SGF) at 37°C. Analyze degradation products via LC-MS every 24 hours for 7 days. For oxidative stability, expose the compound to HO (3%) and monitor nitrile-to-amide conversion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
